4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by its fused pyrrole and pyrimidine ring system, with chlorine atoms at the 4-position of both the pyrimidine and benzyl rings, and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol and finally to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield, reducing by-products, and minimizing waste. These methods often involve the use of catalysts and specific reaction conditions to ensure high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles.
Electrophilic Substitution: The compound can also undergo electrophilic substitution reactions, particularly at the pyrimidine ring.
Cross-Coupling Reactions: It can participate in Suzuki coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, nucleophiles for substitution reactions, and various solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the chlorine atoms, while cross-coupling reactions can produce complex organic compounds with extended carbon chains .
Scientific Research Applications
4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are crucial in cancer therapy and treatments for inflammatory diseases.
Organic Synthesis: The compound’s unique structure makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Its electronic properties and compatibility with existing materials make it an attractive candidate for developing novel materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it effective in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: This compound has similar structural features but with an amino group at the 4-position instead of chlorine.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound lacks the benzyl and methyl groups, making it less complex.
4-Chloro-7-(4-methylphenyl)sulfonyl-7H-pyrrolo[2,3-d]pyrimidine: This derivative has a sulfonyl group instead of a benzyl group, altering its chemical properties.
Uniqueness
The presence of both chlorine and methyl groups, along with the benzyl substitution, provides a distinct set of chemical properties that can be exploited in various research and industrial applications .
Properties
Molecular Formula |
C14H11Cl2N3 |
---|---|
Molecular Weight |
292.2 g/mol |
IUPAC Name |
4-chloro-7-[(4-chlorophenyl)methyl]-6-methylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H11Cl2N3/c1-9-6-12-13(16)17-8-18-14(12)19(9)7-10-2-4-11(15)5-3-10/h2-6,8H,7H2,1H3 |
InChI Key |
VEBKEMRMRPUOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1CC3=CC=C(C=C3)Cl)N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.